molecular formula C12H13N3O2 B1526498 benzyl N-(1H-pyrazol-3-ylmethyl)carbamate CAS No. 1291937-65-9

benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Cat. No.: B1526498
CAS No.: 1291937-65-9
M. Wt: 231.25 g/mol
InChI Key: FVSGXBDNWBPDOY-UHFFFAOYSA-N
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Description

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a pyrazole ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate typically involves the reaction of benzyl chloroformate with 1H-pyrazol-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+1H-pyrazol-3-ylmethanamineBenzyl N-(1H-pyrazol-3-ylmethyl)carbamate+HCl\text{Benzyl chloroformate} + \text{1H-pyrazol-3-ylmethanamine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+1H-pyrazol-3-ylmethanamine→Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of carbamate synthesis can be applied. Large-scale production would likely involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would also be beneficial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, depending on the reaction conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 1H-pyrazol-3-ylmethanamine and benzyl alcohol.

    Oxidation: Benzaldehyde or benzoic acid.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its carbamate group, which can form stable covalent bonds with active site residues.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmacologically active compounds.

    Industry: It can be used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is largely dependent on its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the pyrazole ring, making it less versatile in certain chemical reactions.

    N-(1H-pyrazol-3-ylmethyl)carbamate:

    Phenyl N-(1H-pyrazol-3-ylmethyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group, leading to different chemical properties.

Uniqueness

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is unique due to the presence of both a benzyl group and a pyrazole ring. This combination imparts distinct chemical properties, making it a versatile compound in organic synthesis and biological research.

Properties

IUPAC Name

benzyl N-(1H-pyrazol-5-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(13-8-11-6-7-14-15-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGXBDNWBPDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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